molecular formula C10H6BrClN2O B1437479 5-Bromo-2-(2-chlorophenoxy)pyrimidine CAS No. 73254-96-3

5-Bromo-2-(2-chlorophenoxy)pyrimidine

Cat. No. B1437479
CAS RN: 73254-96-3
M. Wt: 285.52 g/mol
InChI Key: XSNINFUWANOXMA-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6BrClN2O and a molecular weight of 285.53 . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Bromo-2-(2-chlorophenoxy)pyrimidine often involves multi-step reactions. For instance, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . A simple synthesis of the novel 5-bromo-2-iodopyrimidine, a compound structurally similar to 5-Bromo-2-(2-chlorophenoxy)pyrimidine, has been described .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2-chlorophenoxy)pyrimidine is 1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-(2-chlorophenoxy)pyrimidine has a density of 1.9±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 35.0±0.3 cm3, and its polar surface area is 26 Å2 .

Scientific Research Applications

Also, it’s worth noting that halopyrimidine nucleosides, such as 5-bromopyrimidine, have been found to be of interest for their antiviral and antineoplastic properties . But this doesn’t specifically refer to 5-Bromo-2-(2-chlorophenoxy)pyrimidine.

Safety And Hazards

5-Bromo-2-(2-chlorophenoxy)pyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

5-bromo-2-(2-chlorophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNINFUWANOXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650607
Record name 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-chlorophenoxy)pyrimidine

CAS RN

73254-96-3
Record name 5-Bromo-2-(2-chlorophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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